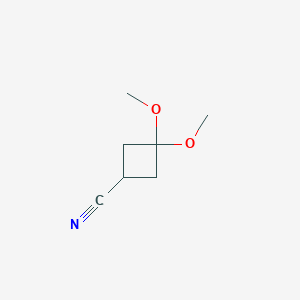

3,3-Dimethoxycyclobutanecarbonitrile

Description

Historical Context of Cyclobutane (B1203170) Ring Systems in Organic Synthesis

The cyclobutane ring, a four-membered carbocycle, was first synthesized in 1907. nih.govwikipedia.org Initially regarded as a chemical curiosity due to its significant ring strain, the cyclobutane framework has evolved into a valuable building block in organic synthesis. nih.govresearchgate.net The strain energy of cyclobutane is approximately 26.3 kcal/mol, making it the second most strained monocarbocycle after cyclopropane. nih.gov This inherent strain, however, facilitates selective ring-opening reactions, providing access to complex molecular architectures. researchgate.net

Early synthetic methods for creating the cyclobutane core included the dimerization of alkenes using UV light and the dehalogenation of 1,4-dihalobutanes with reducing metals. wikipedia.orgbaranlab.org Over the last few decades, the synthetic chemist's toolbox for constructing these four-membered rings has expanded significantly, with methods like [2+2] cycloadditions, C–H functionalization, and various catalyzed reactions becoming prominent. acs.orgnih.govnsf.gov

Cyclobutane motifs are not merely laboratory creations; they are present in a variety of natural products isolated from plants and marine species, such as the antimicrobial compound sceptrin. nih.gov Furthermore, they are formed in biological systems through the photodimerization of DNA pyrimidine (B1678525) bases upon UV exposure. nih.gov The unique three-dimensional and puckered structure of the cyclobutane ring offers distinct stereochemical arrangements, making it an increasingly utilized motif in medicinal chemistry. nih.gov

| Property | Value |

| Chemical Formula | (CH₂)₄ |

| Molar Mass | 56.107 g/mol |

| Appearance | Colorless Gas |

| Strain Energy | 26.3 kcal/mol |

| First Synthesis | 1907 |

| Data sourced from multiple references nih.govwikipedia.org |

Evolution of Nitrile Functional Group Chemistry in Complex Molecular Architectures

The nitrile or cyano group (–C≡N) is a cornerstone functional group in organic synthesis, prized for its versatility. ebsco.comallen.in Nitriles can be viewed as "disguised" carboxylic acids, as their hydrolysis yields carboxamides and subsequently carboxylic acids. ebsco.comwikipedia.org The carbon-nitrogen triple bond possesses a strong dipole moment, rendering the carbon atom electrophilic and thus susceptible to a wide range of nucleophilic addition reactions. fiveable.melibretexts.org

The synthesis of nitriles is well-established, with common methods including the nucleophilic substitution of alkyl halides with cyanide salts (Kolbe nitrile synthesis), the dehydration of amides, and the addition of cyanide to carbonyl compounds to form cyanohydrins. wikipedia.orgfiveable.me The reactivity of the nitrile group allows for its transformation into several other key functional groups.

Key Transformations of the Nitrile Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

| Reduction | LiAlH₄ then H₂O; or H₂, Metal Catalyst | Primary Amine |

| Partial Reduction | DIBALH then H₂O | Aldehyde |

| Reaction with Grignard Reagents | RMgX then H₃O⁺ | Ketone |

This table summarizes common reactions of nitriles as described in sources wikipedia.orgfiveable.melibretexts.org

This wide array of transformations makes nitriles crucial intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials like synthetic rubbers. allen.inwikipedia.org

Significance of Dimethoxy Substitution in Cyclobutane Derivatives

The substitution pattern on a cyclobutane ring profoundly influences its properties and reactivity. In 3,3-Dimethoxycyclobutanecarbonitrile, the two methoxy (B1213986) groups are attached to the same carbon atom, a arrangement known as a geminal or gem-disubstitution. ucla.edu This specific structural feature has several important implications.

Firstly, the presence of geminal substituents can impact the conformation and stability of the ring system, an observation often referred to as the Thorpe-Ingold effect. nih.govucla.edu In some cyclic systems, geminal substitution can lead to a decrease in ring strain. nih.gov The gem-dimethyl group, a related motif, is frequently found in natural products and is used by medicinal chemists to restrict the conformation of a molecule, which can lead to increased potency and better pharmacokinetic profiles. nih.gov

Secondly, the 3,3-dimethoxy groups form a ketal functional group. Ketals are known to be stable under neutral and basic conditions but are sensitive to acid-catalyzed hydrolysis, which would convert them into a ketone (3-oxocyclobutanecarbonitrile). This reactivity provides a synthetic handle, allowing for the protection of a ketone functionality or its generation at a later stage in a synthetic sequence. The stability and reactivity of acetals and ketals are well-understood, with dimethoxymethane (B151124) itself being a common reagent for protecting alcohols. wikipedia.org

Research Landscape and Knowledge Gaps Pertaining to this compound

The compound this compound is not extensively documented as a final product in academic literature. Instead, its derivatives, particularly those with a substituent at the 1-position, appear as key intermediates in patent literature for the synthesis of complex molecules aimed at pharmaceutical applications. google.comgoogle.com

For instance, various 1-aryl-3,3-dimethoxycyclobutanecarbonitrile compounds serve as building blocks. These intermediates leverage the unique properties of the substituted cyclobutane core to construct larger, biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketal can be hydrolyzed to a ketone, providing multiple points for diversification. google.com

Examples of 1-Substituted this compound Derivatives in Research

| Derivative | CAS Number | Reported Use/Context | Reference |

|---|---|---|---|

| 1-(3-bromophenyl)-3,3-dimethoxycyclobutanecarbonitrile | N/A | Intermediate in the synthesis of Cbl-b inhibitors for potential cancer therapy. | google.com, google.com |

| 1-(4-Bromophenyl)-3,3-dimethoxycyclobutanecarbonitrile | 872614-28-9 | Listed as a chemical intermediate. | xdbiochems.com |

| 1-(2-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile | 1779136-78-5 | Listed as a chemical intermediate for research. | chemicalregister.com |

Strategies for Cyclobutane Ring Construction

The formation of the cyclobutane ring is a critical step in the synthesis of this compound. Several powerful strategies have been employed to achieve this, including cycloaddition reactions, ring contractions, and radical or carbene-mediated cyclizations.

[2+2] Cycloaddition Approaches for Cyclobutane Core Formation

The [2+2] cycloaddition reaction is one of the most direct and widely utilized methods for the synthesis of cyclobutane rings. organic-chemistry.orgnih.gov This approach involves the reaction of two unsaturated components, typically two alkenes or an alkene and a ketene (B1206846), to form a four-membered ring. For the synthesis of this compound, the reaction between a ketene acetal (B89532), such as 1,1-dimethoxyethene, and an electron-deficient alkene, like acrylonitrile, is a particularly attractive strategy.

These cycloadditions can be promoted through various means, including photochemical activation or the use of Lewis acids. acs.orgnih.gov Photochemical [2+2] cycloadditions often proceed through the formation of a triplet diradical intermediate, which then closes to form the cyclobutane ring. libretexts.orgrsc.orgnih.govresearchgate.netyoutube.com Lewis acid-promoted [2+2] cycloadditions, on the other hand, can proceed through a concerted or stepwise mechanism and often offer improved reactivity and diastereoselectivity compared to thermal methods. acs.orgnih.govresearchgate.netorgsyn.org

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Ketene acetal | Electron-deficient alkene | Photochemical irradiation or Lewis acid catalysis | Substituted cyclobutane | acs.orgnih.gov |

| 1,1-Dimethoxyethene | Acrylonitrile | Lewis Acid (e.g., EtAlCl₂) | This compound | Hypothetical |

| Aryl enone | Alkene | Visible light, Ru(II) photocatalyst | Tetrasubstituted cyclobutane | organic-chemistry.org |

Ring Contraction Methodologies for Cyclobutane Synthesis

Ring contraction reactions provide an alternative route to cyclobutane derivatives from larger, more readily available cyclic precursors. alfa-chemistry.com The Favorskii rearrangement is a notable example of such a transformation. ddugu.ac.inwikipedia.orgadichemistry.com This reaction typically involves the treatment of an α-halo cyclic ketone with a base to induce a ring contraction, yielding a cyclopropanone intermediate that is subsequently opened by a nucleophile to afford a carboxylic acid derivative with a smaller ring size. alfa-chemistry.comwikipedia.orgadichemistry.com

For the synthesis of a cyclobutane precursor, one could envision the Favorskii rearrangement of an appropriately substituted α-halocyclopentanone. adichemistry.com The base abstracts an acidic α-proton, leading to the formation of an enolate which then displaces the halide in an intramolecular fashion to form a bicyclic cyclopropanone. Nucleophilic attack on the carbonyl carbon, followed by ring opening of the strained three-membered ring, results in the formation of a cyclopentanecarboxylate, which is a five-membered ring. To achieve a cyclobutane, a related rearrangement or a different starting material would be necessary. While not a direct route to this compound, this methodology highlights a powerful strategy for accessing strained ring systems.

| Starting Material | Reagents | Key Intermediate | Product | Reference |

| α-Halocyclopentanone | Base (e.g., Sodium ethoxide) | Bicyclic cyclopropanone | Cyclobutanecarboxylic acid ester | adichemistry.com |

| 2-Chlorocyclohexanone | Sodium ethoxide | Bicyclo[3.1.0]hexan-2-one | Ethyl cyclopentanecarboxylate | adichemistry.com |

Radical and Carbene-Mediated Cyclobutanation Reactions

Radical and carbene-mediated reactions offer powerful and often complementary approaches to the synthesis of cyclobutane rings. Radical cyclizations, for instance, can be initiated from δ-unsaturated halides, where a radical initiator promotes the formation of a carbon-centered radical that then undergoes an intramolecular cyclization to form the four-membered ring. baranlab.org

Carbene-mediated reactions provide another versatile route to cyclobutanes. Intramolecular C-H insertion of a carbene, often generated from a diazo compound in the presence of a transition metal catalyst, can lead to the formation of a cyclobutane ring. researchgate.netmdpi.commdpi.com This approach allows for the construction of highly substituted cyclobutanes from acyclic precursors. escholarship.org

| Precursor | Reagents/Conditions | Key Process | Product | Reference |

| δ-Unsaturated halide | Radical initiator (e.g., AIBN, Bu₃SnH) | Intramolecular radical cyclization | Substituted cyclobutane | baranlab.org |

| Acyclic diazo compound | Transition metal catalyst (e.g., Rh₂(OAc)₄) | Intramolecular C-H insertion | Substituted cyclobutane | researchgate.netmdpi.com |

| Alkynone | Gold catalyst, oxidant | Oxidative C-H insertion of gold carbene | Cyclobutanone | escholarship.org |

Introduction of the Nitrile Functionality

Once the 3,3-dimethoxycyclobutane core has been constructed, the next critical step is the introduction of the nitrile functionality. This can be achieved through various methods, with cyanation reactions and dehydration routes being the most common.

Cyanation Reactions in the Synthesis of Cyclobutanecarbonitriles

Cyanation reactions involve the introduction of a cyanide group (-CN) onto a molecule. A common and effective method for installing a nitrile group is through a nucleophilic substitution reaction. beilstein-journals.org This typically involves reacting a suitable cyclobutane precursor, such as a 3,3-dimethoxycyclobutyl halide or tosylate, with a cyanide salt, like sodium or potassium cyanide. The cyanide ion acts as a nucleophile, displacing the leaving group to form the desired cyclobutanecarbonitrile. The reaction is often carried out in a polar aprotic solvent to facilitate the Sₙ2 reaction mechanism.

| Substrate | Cyanide Source | Solvent | Product | Reference |

| 3,3-Dimethoxycyclobutyl bromide | Sodium cyanide | DMSO or DMF | This compound | Hypothetical |

| Halogenoalkane | Potassium cyanide | Ethanol | Nitrile | beilstein-journals.org |

Dehydration Routes to Nitrile Formation

An alternative strategy for introducing the nitrile functionality is through the dehydration of a corresponding primary amide or an oxime. The dehydration of a primary amide, such as 3,3-dimethoxycyclobutanecarboxamide (B2850592), can be accomplished using a variety of dehydrating agents. Phosphorus pentoxide (P₂O₅) is a classic and powerful reagent for this transformation, effectively removing a molecule of water from the amide to yield the nitrile. echemi.comdoubtnut.comdoubtnut.com

Another dehydration route involves the conversion of a cyclobutanone to its oxime, followed by treatment with a reagent that facilitates the Beckmann rearrangement or a related fragmentation. For instance, treatment of a cyclobutanone oxime with sulfuryl fluoride (SO₂F₂) has been shown to mediate a ring-opening to form an aliphatic nitrile. beilstein-journals.orgbeilstein-journals.orgnih.govbeilstein-archives.orgbeilstein-archives.org While this method does not directly yield the target molecule, it represents a viable strategy for nitrile formation from a cyclobutanone precursor.

| Starting Material | Dehydrating Agent/Conditions | Product | Reference |

| 3,3-Dimethoxycyclobutanecarboxamide | Phosphorus pentoxide (P₂O₅), heat | This compound | echemi.comdoubtnut.com |

| Cyclobutanone oxime | Sulfuryl fluoride (SO₂F₂) | δ-Olefin-containing aliphatic nitrile | beilstein-journals.orgbeilstein-journals.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethoxycyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-9-7(10-2)3-6(4-7)5-8/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCVOVPNRHOYJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00527469 | |

| Record name | 3,3-Dimethoxycyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87712-21-8 | |

| Record name | 3,3-Dimethoxycyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Transformations of 3,3 Dimethoxycyclobutanecarbonitrile

Reactivity of the Nitrile Moiety

The nitrile group (C≡N) is a highly versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. This inherent reactivity allows it to undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic additions.

Hydrolysis and Related Transformations (e.g., Amide, Carboxylic Acid Formation)

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under either acidic or basic conditions to yield amides and, subsequently, carboxylic acids.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide. Prolonged reaction times or harsher conditions will lead to the further hydrolysis of the amide to the corresponding carboxylic acid.

In the case of 3,3-Dimethoxycyclobutanecarbonitrile, this pathway would lead to the formation of 3,3-dimethoxycyclobutanecarboxamide (B2850592) and ultimately 3,3-dimethoxycyclobutane-1-carboxylic acid. However, it is crucial to note that the acidic conditions required for nitrile hydrolysis can also catalyze the cleavage of the dimethoxy acetal (B89532) (see section 3.2.1).

Table 1: General Products of Nitrile Hydrolysis

| Starting Material | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| This compound | H₃O⁺, Δ | 3,3-Dimethoxycyclobutanecarboxamide | 3,3-Dimethoxycyclobutane-1-carboxylic acid |

Reduction Pathways to Amines

Nitriles can be readily reduced to primary amines using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. adichemistry.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. adichemistry.com This initial addition forms an imine anion, which is then further reduced by a second hydride equivalent to a dianion. Subsequent aqueous workup protonates the dianion to yield the primary amine. masterorganicchemistry.com

For this compound, this reduction would yield (3,3-dimethoxycyclobutyl)methanamine.

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Product |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Catalytic Hydrogenation (e.g., H₂, Raney Ni) | Primary Amine |

Nucleophilic Additions to the Cyano Group

The electrophilic carbon of the nitrile group is susceptible to attack by various carbon-based nucleophiles, most notably Grignard reagents (RMgX). masterorganicchemistry.com This reaction provides a powerful method for the formation of ketones. The Grignard reagent adds to the nitrile to form an intermediate magnesium salt of an imine. This intermediate is stable until an aqueous workup is performed. masterorganicchemistry.com The addition of dilute acid hydrolyzes the imine to a ketone. masterorganicchemistry.com

The reaction of this compound with a Grignard reagent would, after hydrolysis, produce a ketone where the alkyl or aryl group from the Grignard reagent is attached to the carbonyl carbon.

Table 3: Ketone Synthesis via Grignard Addition to this compound

| Grignard Reagent (R-MgBr) | Resulting Ketone Product (after hydrolysis) |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-(3,3-Dimethoxycyclobutyl)ethan-1-one |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-(3,3-Dimethoxycyclobutyl)propan-1-one |

Metal-Catalyzed Transformations Involving the Nitrile Group

While a broad range of transition-metal-catalyzed reactions involving nitriles exist, specific applications to this compound are not extensively documented in readily available literature. In general, transition metals can catalyze various transformations of nitriles, including cycloadditions and coupling reactions. For instance, nickel and palladium catalysts are known to mediate the cleavage of C-C bonds in strained ring systems like cyclobutanones, often in conjunction with other functional groups. However, the direct involvement of the nitrile group in such metal-catalyzed ring transformations of this specific substrate requires further investigation.

Reactivity of the Dimethoxy Groups

Acid-Catalyzed Hydrolysis and Acetal Cleavage

The 3,3-dimethoxy groups on the cyclobutane (B1203170) ring constitute a ketal (or acetal). Ketals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. This reaction is a classic method for deprotection to reveal the parent carbonyl compound.

The mechanism involves the protonation of one of the methoxy (B1213986) oxygens by an acid, converting it into a good leaving group (methanol). The departure of methanol (B129727) generates a resonance-stabilized oxonium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and loss of the second molecule of methanol, yields the corresponding ketone.

In the context of this compound, acid-catalyzed hydrolysis would lead to the formation of 3-oxocyclobutanecarbonitrile. This reaction is particularly relevant as it can occur concurrently with the acid-catalyzed hydrolysis of the nitrile group. For example, patents describing the synthesis of 3-oxocyclobutanecarboxylic acid often involve the hydrolysis of related compounds like diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate with strong acids like hydrochloric acid, which simultaneously cleaves the ketal and hydrolyzes the ester groups. adichemistry.comorganic-chemistry.org A similar outcome would be expected for the nitrile, potentially leading directly to 3-oxocyclobutanecarboxylic acid under prolonged heating with strong acid.

Table 4: Products of Hydrolysis of this compound Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | Concentrated HCl, H₂O, Δ | 3-Oxocyclobutanecarboxylic acid | adichemistry.comorganic-chemistry.org |

Transacetalization Reactions

The 3,3-dimethoxy groups on the cyclobutane ring constitute a ketal functionality. Ketal groups are valuable protecting groups for ketones and are generally stable under neutral or basic conditions. However, under acidic conditions, they are susceptible to cleavage and exchange with other alcohols, a process known as transacetalization.

For this compound, treatment with an excess of a diol, such as ethane-1,2-diol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid), would be expected to yield the corresponding spirocyclic acetal. This reaction is typically driven to completion by the removal of methanol from the reaction mixture.

Illustrative Transacetalization Reaction

| Reactant | Reagent | Catalyst | Expected Product |

|---|

This transformation is a powerful tool for modifying the properties of the molecule, for instance, by introducing more complex or chiral diols to generate diastereomeric products.

Potential for Further Functionalization of Oxygen Atoms

While the primary reaction of the dimethoxy group is transacetalization, the oxygen atoms themselves possess lone pairs of electrons, making them Lewis basic. In the presence of very strong electrophiles, these oxygen atoms could potentially be targeted. For example, reaction with powerful Lewis acids could lead to the formation of oxonium ion intermediates.

However, a more synthetically viable pathway for functionalization involves the initial hydrolysis of the ketal to the corresponding ketone, 3-oxocyclobutanecarbonitrile. This unmasks a reactive carbonyl group, which can then undergo a vast array of well-established carbonyl chemistry reactions, such as:

Wittig Reaction: To form an alkene.

Grignard Reaction: To form a tertiary alcohol.

Reductive Amination: To introduce an amino group.

This two-step sequence (hydrolysis followed by reaction at the ketone) is a more common and predictable strategy for functionalizing the C3 position than direct reaction at the ketal oxygens.

Cyclobutane Ring Reactivity and Transformations

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which is a driving force for many of its characteristic reactions. This inherent strain makes the ring susceptible to cleavage under various conditions.

Ring-opening reactions of cyclobutanes can be initiated by thermal, photochemical, or catalytic methods, often leading to the formation of more stable acyclic or larger ring systems. For this compound, the substituents will play a crucial role in directing the regioselectivity of the ring-opening process. For instance, reactions that proceed via radical or ionic intermediates will be influenced by the stabilizing or destabilizing effects of the nitrile and dimethoxy groups. While specific studies on this molecule are not prevalent, general principles suggest that reactions promoting the cleavage of the C1-C2 or C1-C4 bonds could occur, potentially leading to substituted butane (B89635) or other open-chain derivatives. Ring-opening metathesis is another powerful technique for cleaving cyclic olefins, although this would require prior modification of the cyclobutane to introduce a double bond. nih.gov

Thermally induced rearrangements of cyclobutanes can lead to a variety of products, including isomeric cyclobutanes or ring-opened structures. Catalytic processes, often employing transition metals, can facilitate unique rearrangement pathways not accessible by thermal means alone. For example, certain transition metal catalysts are known to promote the isomerization of cyclobutane derivatives to cyclopentanes or other ring systems. The specific pathway would be highly dependent on the catalyst and reaction conditions employed. Catalytic rearrangements are a known strategy for transforming cyclic compounds into different structural isomers. mdpi.com

The release of ring strain is a primary thermodynamic driving force for the reactivity of cyclobutanes. organic-chemistry.org This stored energy can be harnessed to drive reactions that would otherwise be unfavorable. For example, ring-opening reactions of bicyclo[1.1.0]butanes, which are even more strained than simple cyclobutanes, are a powerful method for synthesizing functionalized cyclobutane and cyclobutene (B1205218) derivatives. researchgate.net While this compound is a monocyclic system, the principle of strain release remains central to its ring-opening and rearrangement chemistry. Any reaction that leads to a less strained system, such as an open-chain compound or a larger ring like a cyclopentane (B165970) or cyclohexane, will be energetically favorable.

Tandem and Cascade Reactions Involving Multiple Functional Groups of this compound

The presence of multiple functional groups in this compound opens up the possibility of tandem or cascade reactions. wikipedia.orgrsc.org A cascade reaction is a process involving two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous step, all occurring in a single pot. wikipedia.org

A hypothetical cascade reaction could be initiated by the ring-opening of the cyclobutane. For example, a Lewis acid could coordinate to the nitrile group, promoting a retro-[2+2] cycloaddition to generate a ketene (B1206846) acetal and acrylonitrile. These reactive intermediates could then be trapped in situ by other reagents present in the reaction mixture, leading to the rapid construction of complex molecular architectures.

Another possibility involves the initial hydrolysis of the ketal to 3-oxocyclobutanecarbonitrile. The resulting β-ketonitrile is a versatile intermediate. For example, under basic conditions, it could undergo a Thorpe-Ziegler reaction if a suitable second nitrile group were present on a tether, leading to the formation of a new ring system. While this specific reaction is intramolecular, it illustrates the principle of using one functional group to set the stage for a subsequent transformation of another.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethane-1,2-diol |

| p-Toluenesulfonic acid |

| Methanol |

| 1,4-Dioxaspiro[4.3]nonane-6-carbonitrile |

| 3-Oxocyclobutanecarbonitrile |

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for Key Transformations of 3,3-Dimethoxycyclobutanecarbonitrile

The key transformations of this compound can proceed through several distinct mechanistic manifolds, including pericyclic, radical, and polar pathways. The operative mechanism is often dependent on the specific reaction conditions, such as temperature, light, and the presence of initiators or catalysts.

Pericyclic reactions are concerted processes that occur through a cyclic transition state. libretexts.org In cyclobutane (B1203170) chemistry, these reactions, particularly electrocyclic ring-opening and cycloadditions, are fundamental transformations. researchgate.net The thermal or photochemical cleavage of the cyclobutane ring in this compound can be envisioned to proceed via an electrocyclic reaction. According to the Woodward-Hoffmann rules, the stereochemical outcome of such a ring-opening is dictated by whether the reaction is induced by heat or light.

While many pericyclic reactions are concerted, the high strain energy of the cyclobutane ring can lead to mechanisms that involve diradical intermediates. nih.gov For instance, the thermal decomposition of some cyclobutane derivatives may proceed through a two-step mechanism involving the homolytic cleavage of a C-C bond to form a 1,4-diradical, which then either re-closes, fragments, or rearranges. researchgate.net In the case of this compound, the substituents would be expected to influence the stability of such a diradical intermediate.

The chemistry of this compound can also be governed by radical pathways, especially under conditions that favor homolytic bond cleavage. The cyano group is known to be a competent radical acceptor in cascade reactions, which can lead to the construction of complex molecular architectures. rsc.org

A plausible radical pathway for this compound could be initiated by a radical species abstracting a hydrogen atom or through photochemically induced cleavage. The resulting cyclobutyl radical could then undergo a variety of transformations. One possibility is ring-opening via β-scission to generate a more stable acyclic radical, driven by the release of ring strain. Alternatively, intramolecular radical addition to the nitrile group could occur, leading to the formation of a bicyclic iminyl radical. libretexts.org Such pathways are often part of a radical chain mechanism. acs.org The formation of 1,4-biradical species is also a proposed intermediate in some cyclobutane reactions, which can lead to C-C bond formation. acs.org

Table 1: Plausible Radical Transformations of this compound

| Initiator | Intermediate Species | Potential Product Type |

| Radical Initiator (e.g., AIBN) | Cyclobutyl Radical | Ring-opened products, Substituted nitriles |

| UV Light | Excited State/Diradical | Isomerized cyclobutanes, Fragmentation products |

| Tin Hydrides (e.g., Bu₃SnH) | Iminyl Radical (post-cyclization) | Bicyclic imines/ketones |

This table presents hypothetical pathways based on established principles of radical chemistry.

The electronic asymmetry of this compound, with its electron-donating methoxy (B1213986) groups and electron-withdrawing nitrile group, makes it susceptible to polar and ionic reaction mechanisms. rsc.org Ring-opening reactions, in particular, can be facilitated by electrophilic or nucleophilic attack.

Under acidic conditions, protonation of the nitrile nitrogen or one of the methoxy oxygens could occur. Protonation of a methoxy group followed by the loss of methanol (B129727) could generate a stabilized tertiary α-cyano carbocation. This cation could then be trapped by a nucleophile or undergo rearrangement. Conversely, nucleophilic attack at the carbon bearing the methoxy groups could be challenging due to steric hindrance, but attack at the nitrile carbon is a common reaction for cyano compounds.

Ring-opening of cyclobutanes can also be promoted by Lewis acids or transition metals, proceeding through ionic intermediates. slideshare.netpharmaguideline.com For this compound, the coordination of a Lewis acid to the nitrile or methoxy groups could weaken the C-C bonds of the ring and facilitate cleavage, leading to a variety of linear products depending on the subsequent bond-forming events.

Kinetic Studies of Reactions Involving this compound

Kinetic studies are essential for elucidating the reaction mechanisms and understanding the factors that control the reaction rate. For reactions involving this compound, determining the rate law, activation parameters (enthalpy and entropy of activation), and the effect of reactant concentrations can distinguish between different proposed pathways. copernicus.orgrsc.org

For example, a unimolecular ring-opening reaction would be expected to follow first-order kinetics, with the rate dependent only on the concentration of the cyclobutane. In contrast, a bimolecular reaction with a nucleophile or an acid would exhibit second-order kinetics.

Table 2: Illustrative Kinetic Data for a Hypothetical Reaction

| Reaction | Proposed Mechanism | Rate Law | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

| Thermal Ring-Opening | Unimolecular, Diradical | Rate = k[C₇H₁₁NO₂] | 120 | +10 |

| Acid-Catalyzed Hydrolysis | Bimolecular, A-2 | Rate = k[C₇H₁₁NO₂][H⁺] | 85 | -40 |

| Nucleophilic Addition | Bimolecular, AdN | Rate = k[C₇H₁₁NO₂][Nu⁻] | 70 | -60 |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from kinetic studies.

The activation entropy (ΔS‡) can provide insight into the structure of the transition state. A positive ΔS‡ often suggests a dissociative or fragmentative process, as seen in some unimolecular ring-openings, while a negative ΔS‡ indicates an associative process where molecules come together in the transition state. rsc.org

Transition State Analysis and Energy Profiles

A transition state is the highest energy point along a reaction coordinate, representing an unstable configuration that molecules must pass through to transform from reactants to products. savemyexams.com Analyzing the structure and energy of the transition state is key to understanding reaction mechanisms and selectivity. wikipedia.org

For this compound, computational chemistry methods like Density Functional Theory (DFT) can be used to model the transition states for various proposed pathways. For an electrocyclic ring-opening, the transition state would feature partially broken C-C bonds and partially formed π-bonds. For a polar reaction, the transition state might involve significant charge separation.

An energy profile diagram visually represents the energy changes throughout a reaction. youtube.com It plots potential energy against the reaction coordinate, showing the energies of reactants, products, intermediates, and transition states. wikipedia.orgchemguide.co.uk

Figure 1: Hypothetical Energy Profile for the Ring-Opening of this compound (A simplified, illustrative diagram)

Stereochemical Control and Regioselectivity in Reactions of this compound

The stereochemical and regiochemical outcomes of reactions involving this compound are of significant interest in synthetic organic chemistry, as the rigid four-membered ring and the presence of multiple functional groups offer a platform for complex molecular architecture. However, a detailed survey of the scientific literature reveals a notable scarcity of studies specifically investigating the stereochemical control and regioselectivity in reactions of this particular compound.

General principles of stereocontrol in reactions of substituted cyclobutanes often involve the steric hindrance imposed by the substituents on the ring, which can direct incoming reagents to attack from the less hindered face. In the case of this compound, the gem-dimethoxy group at the C3 position would be expected to exert a significant steric influence. This could lead to high diastereoselectivity in reactions at other positions of the ring, such as the C1 carbon bearing the nitrile group or the C2/C4 methylene (B1212753) positions.

For instance, in hypothetical reduction or alkylation reactions at the nitrile group, the approach of the reagent could be dictated by the orientation of the methoxy groups. Similarly, any reaction that proceeds through a planar intermediate at C1, such as the formation of an enolate, would likely see the subsequent electrophilic attack occurring from the face opposite to the bulky gem-dimethoxy group to minimize steric interactions.

Regioselectivity in reactions of this compound would primarily be a consideration in ring-opening or rearrangement reactions. The presence of the electron-withdrawing nitrile group and the electron-donating methoxy groups could influence the cleavage of the cyclobutane ring. For example, under acidic conditions, protonation of a methoxy group could initiate a ring-opening cascade, with the regiochemical outcome being determined by the stability of the resulting carbocationic intermediates. Conversely, reactions involving the nitrile group, such as hydrolysis or addition reactions, would be expected to occur regioselectively at the carbon of the cyano group.

Computational and Theoretical Studies of 3,3 Dimethoxycyclobutanecarbonitrile

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 3,3-Dimethoxycyclobutanecarbonitrile, these calculations would provide crucial insights into its fundamental chemical nature.

Molecular Geometry:

The geometry of the cyclobutane (B1203170) ring is a key feature. Unlike the planar representation often used in 2D drawings, cyclobutane itself is known to adopt a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orgacs.org In the case of this compound, the presence of two methoxy (B1213986) groups and a nitrile group at the C3 position would significantly influence the ring's puckering angle and the orientation of the substituents. DFT calculations would be essential to determine the precise bond lengths, bond angles, and dihedral angles that define the molecule's lowest energy structure. It is anticipated that the C-C bond lengths within the ring would be slightly elongated compared to a typical alkane due to ring strain, a known characteristic of cyclobutane systems. scispace.com

Electronic Properties:

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal key aspects of its reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. For this compound, the HOMO is likely to have significant contributions from the lone pairs of the oxygen atoms in the methoxy groups, while the LUMO is expected to be centered on the antibonding π* orbital of the nitrile group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. This would highlight the electron-rich areas (around the nitrogen and oxygen atoms) and electron-deficient areas (around the carbon of the nitrile group and the hydrogen atoms), providing a guide for predicting sites of electrophilic and nucleophilic attack. academie-sciences.fr

| Predicted Molecular Property | Anticipated Characteristic |

| Cyclobutane Ring Conformation | Puckered or "butterfly" structure |

| C-C Bond Lengths (ring) | Elongated due to ring strain |

| Molecular Dipole Moment | Significant, influenced by nitrile and methoxy groups |

| HOMO Location | Likely on oxygen lone pairs of methoxy groups |

| LUMO Location | Likely on the π* orbital of the nitrile group |

| MEP Negative Potential | Concentrated around nitrogen and oxygen atoms |

| MEP Positive Potential | Concentrated around the nitrile carbon and hydrogens |

Conformational Analysis of the Substituted Cyclobutane Ring System

The conformational landscape of substituted cyclobutanes is complex due to the interplay of ring puckering and substituent orientation. The cyclobutane ring can undergo a "ring-flipping" motion, where the puckered ring inverts its conformation. nih.gov For this compound, the substituents play a crucial role in determining the relative energies of the different possible conformers.

The two primary puckered conformations of a monosubstituted cyclobutane are the axial and equatorial forms. In the case of 3,3-disubstitution, the relative stability of conformers will depend on the steric and electronic interactions between the methoxy groups and the nitrile group.

A detailed conformational analysis using computational methods would involve mapping the potential energy surface as a function of the ring puckering angle and the rotation of the methoxy and nitrile groups. This would identify the global minimum energy conformation and any other low-energy conformers that might be populated at room temperature. The energy barriers between these conformers could also be calculated, providing information about the flexibility of the ring system. It is plausible that the most stable conformation would seek to minimize steric hindrance between the bulky methoxy groups and the nitrile group.

| Conformational Feature | Expected Influence of Substituents |

| Ring Puckering | Influenced by steric and electronic interactions of methoxy and nitrile groups |

| Substituent Orientation | The relative orientation of the methoxy and nitrile groups will define stable conformers |

| Conformational Energy | The global minimum will likely minimize steric repulsion |

| Ring-Flipping Barrier | Provides insight into the flexibility of the cyclobutane ring |

DFT Studies on Reaction Mechanisms and Transition States

One area of interest would be the reactions involving the nitrile group. For instance, the hydrolysis of the nitrile to a carboxylic acid or an amide, or its reduction to an amine, are common transformations. libretexts.orglibretexts.org DFT studies could model the reaction pathways for these transformations, calculating the activation energies for each step and identifying the rate-determining step. This would provide a detailed understanding of the reaction's feasibility and kinetics.

Another potential reaction for study is the ring-opening of the cyclobutane ring, which can be promoted by radical species. beilstein-journals.orgresearchgate.net The strain in the four-membered ring makes it susceptible to cleavage under certain conditions. DFT calculations could explore the energetics of different ring-opening pathways, for example, by homolytic cleavage of a C-C bond initiated by a radical abstracting a hydrogen atom.

For any proposed reaction mechanism, the geometry of the transition state is of paramount importance. DFT calculations can precisely locate the transition state structure and its associated energy, which is the peak of the energy barrier that must be overcome for the reaction to proceed. Analysis of the vibrational frequencies of the transition state (which should have one imaginary frequency corresponding to the reaction coordinate) confirms its identity.

| Reaction Type | Information from DFT Studies |

| Nitrile Hydrolysis | Stepwise mechanism, activation energies, transition state geometries |

| Nitrile Reduction | Pathway of hydride attack, energetics of intermediate species |

| Ring-Opening Reactions | Energetics of C-C bond cleavage, stability of resulting radicals |

| Transition States | Geometries and energies of the highest energy points along the reaction coordinate |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic data, which can be compared with experimental results to confirm the structure of a molecule.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. acs.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts. These predicted spectra can be invaluable for assigning the signals in an experimental spectrum and for distinguishing between different possible isomers or conformers. The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. github.iofrontiersin.orgmdpi.com

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. Quantum chemical calculations can compute these frequencies, which arise from the different vibrational modes of the molecule (stretching, bending, etc.). The predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional group frequencies, such as the strong absorption of the C≡N stretch of the nitrile group and the C-O stretches of the methoxy groups.

Validation: In a typical workflow, the molecular structure is first optimized using a chosen level of theory. Then, the spectroscopic parameters are calculated for this optimized geometry. If experimental spectra are available, a comparison between the predicted and experimental data can validate the accuracy of the computational model and the predicted structure. Discrepancies between the two can point to the presence of multiple conformers or solvent effects that were not accounted for in the calculation.

| Spectroscopic Technique | Predicted Parameter | Application |

| ¹H and ¹³C NMR | Chemical Shifts, Coupling Constants | Structural elucidation, conformational analysis |

| Infrared (IR) | Vibrational Frequencies | Functional group identification, structural confirmation |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information about static, minimum-energy structures, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. nih.gov An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing it to move and change its conformation.

By running an MD simulation for a sufficient length of time, one can generate a trajectory that samples a wide range of possible conformations. This allows for the exploration of the molecule's conformational landscape, revealing not only the low-energy conformers but also the pathways and barriers for interconversion between them. This is particularly useful for flexible molecules like substituted cyclobutanes, where multiple conformations may be accessible at room temperature. nih.gov

The results of an MD simulation can be used to calculate various properties as an average over the trajectory, providing a more realistic picture of the molecule's behavior in a given environment (e.g., in a solvent). For instance, one could analyze the distribution of ring puckering angles or the dihedral angles of the methoxy groups to understand their flexibility. MD simulations can also provide insights into how the molecule interacts with its surroundings, such as solvent molecules.

| MD Simulation Output | Insight Gained |

| Conformational Trajectory | Dynamic behavior and flexibility of the molecule |

| Potential Energy Surface | Identification of stable and metastable conformations |

| Time-Averaged Properties | More realistic representation of molecular properties in solution |

| Intermolecular Interactions | Understanding of solvation and interactions with other molecules |

Role As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The inherent ring strain and the presence of multiple functional groups make 3,3-dimethoxycyclobutanecarbonitrile an attractive starting material for the synthesis of more complex molecules. The cyclobutane (B1203170) ring can be selectively opened or rearranged to afford various acyclic and cyclic systems, while the nitrile and acetal (B89532) moieties provide handles for a plethora of chemical transformations.

While direct applications of this compound in the total synthesis of natural products are not extensively documented, the strategic use of functionalized cyclobutane derivatives is a well-established approach. researchgate.netorgsyn.org The cyclobutane motif itself is present in a variety of natural products, often contributing to their unique biological activities. researchgate.netorgsyn.org The reactivity of the nitrile group in this compound allows for its conversion into other key functional groups, such as amines or carboxylic acids, which are common in natural product frameworks. For instance, the hydrolysis of the nitrile can provide a corresponding carboxylic acid, a crucial component in many biologically active molecules.

| Natural Product Class | Potential Synthetic Connection via Cyclobutane Intermediates |

| Alkaloids | Cyclobutane-containing alkaloids are a rare but significant class of natural products with diverse biological activities. orgsyn.org |

| Terpenoids | Many terpenoids feature complex carbocyclic skeletons that can be conceptually derived from cyclobutane precursors through rearrangement reactions. |

| Steroids | The intricate ring systems of steroids can be assembled using various strategies, with strained rings like cyclobutanes serving as key intermediates in certain synthetic routes. |

The rigid framework of this compound makes it an excellent precursor for the construction of spirocyclic and fused ring systems. Spiro compounds, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. The gem-dimethoxy group can be hydrolyzed to reveal a ketone, which can then participate in various cyclization reactions to form spirocycles. For example, intramolecular aldol-type reactions or reactions with bifunctional reagents can lead to the formation of spiro[3.X] systems.

Similarly, the cyclobutane ring can be annulated to other rings to create fused systems. The nitrile group can be utilized as a handle to introduce functionalities that can then participate in ring-closing reactions. For instance, reduction of the nitrile to an amine followed by reaction with a suitable dielectrophile can lead to the formation of a fused heterocyclic ring.

| Ring System | Synthetic Strategy from this compound |

| Spirocycles | Hydrolysis of the acetal to a ketone, followed by intramolecular cyclization or reaction with a bis-nucleophile. |

| Fused Rings | Transformation of the nitrile group and subsequent intramolecular cyclization onto the cyclobutane ring or an adjacent ring. |

The development of synthetic routes to novel heterocyclic compounds is a major focus in medicinal chemistry and materials science. This compound can serve as a starting point for the synthesis of a variety of cyclobutane-fused heterocycles. The nitrile group is a versatile functional group that can be transformed into various nitrogen-containing heterocycles. For example, reaction with azides can lead to the formation of tetrazoles, while condensation reactions with suitable binucleophiles can afford pyrimidines, imidazoles, or other heterocyclic systems fused to the cyclobutane core.

Scaffold for Derivatization Towards Chemically Diverse Libraries

In modern drug discovery, the generation of chemically diverse libraries of small molecules is crucial for identifying new lead compounds. The concept of a central scaffold, which can be systematically modified to create a large number of related compounds, is a cornerstone of this approach. This compound is an ideal scaffold for this purpose. The presence of two distinct functional groups, the nitrile and the acetal, allows for orthogonal chemical modifications.

The nitrile group can be subjected to a wide range of transformations, including:

Hydrolysis: to form carboxylic acids or amides.

Reduction: to yield primary amines.

Addition of organometallic reagents: to generate ketones.

Cycloaddition reactions: to produce various heterocycles.

The gem-dimethoxy group can be hydrolyzed under acidic conditions to reveal a ketone, which can then undergo:

Nucleophilic addition reactions.

Reductive amination.

Wittig-type reactions.

Formation of enamines or enol ethers.

This dual reactivity allows for the creation of a large and diverse library of compounds from a single, readily accessible starting material.

| Functional Group | Potential Derivatization Reactions | Resulting Functionality |

| Nitrile | Hydrolysis, Reduction, Grignard addition | Carboxylic acid, Amine, Ketone |

| Acetal (as Ketone) | Nucleophilic addition, Reductive amination, Wittig reaction | Alcohol, Amine, Alkene |

Development of New Synthetic Methodologies Initiated by this compound Chemistry

The unique reactivity of strained ring systems like cyclobutanes often inspires the development of new synthetic methodologies. While specific methodologies initiated directly by this compound are not widely reported, the study of its reactions can lead to novel transformations. For example, the ring-opening reactions of this compound under various conditions (e.g., thermal, photochemical, or transition-metal-catalyzed) could provide access to unique linear or macrocyclic structures that are not easily accessible by other means.

The combination of the strained ring and the specific functional groups in this compound could also be exploited in cascade reactions, where a single synthetic operation triggers a series of transformations to rapidly build molecular complexity. For instance, a reaction initiated at the nitrile group could be followed by a ring-opening or rearrangement of the cyclobutane core, leading to the formation of complex polycyclic or functionalized acyclic products in a single step. The exploration of such reactivity has the potential to expand the toolkit of synthetic organic chemists.

Analytical Methodologies for Characterization and Reaction Monitoring

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, IR, Mass Spectrometry)

The definitive identification and structural elucidation of a novel compound like 3,3-Dimethoxycyclobutanecarbonitrile would rely on a combination of spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy would be the primary tool for determining the carbon-hydrogen framework.

¹H NMR (Proton NMR): This technique would provide information about the chemical environment, number, and connectivity of the hydrogen atoms. For this compound, one would expect to see distinct signals for the methoxy (B1213986) protons (-OCH₃) and the protons on the cyclobutane (B1203170) ring. The chemical shifts (δ) and coupling constants (J) would be crucial in establishing the relative positions of the substituents on the ring.

¹³C NMR (Carbon-13 NMR): This would reveal the number of unique carbon environments. Key signals would include those for the nitrile carbon (-C≡N), the quaternary carbon bearing the two methoxy groups, the carbons of the methoxy groups, and the carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for:

The nitrile group (C≡N stretch), typically appearing in the range of 2260-2220 cm⁻¹.

The C-O bonds of the methoxy groups, usually found in the 1250-1000 cm⁻¹ region.

The C-H bonds of the cyclobutane and methoxy groups.

Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₇H₉NO₂).

Chromatographic Methods for Purity Assessment and Reaction Monitoring

To ensure the purity of a sample of this compound and to monitor its formation during a chemical reaction, chromatographic techniques are essential.

Gas Chromatography (GC): Given the likely volatility of this compound, GC would be a suitable method for assessing purity. A pure sample would show a single peak under specific chromatographic conditions. By using a calibrated internal standard, GC can also be used for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment, especially if the compound has a chromophore that allows for UV detection. Different column types (e.g., normal-phase or reverse-phase) could be employed to separate the target compound from any impurities or starting materials.

Chiral Analysis Techniques for Enantiomeric and Diastereomeric Purity (if applicable)

The structure of this compound does not inherently possess a chiral center. The carbon atom attached to the nitrile group (C1) is a potential stereocenter. However, the presence of two identical methoxy groups at the C3 position means the molecule has a plane of symmetry passing through C1 and C3. Therefore, this compound is an achiral molecule and would not exhibit enantiomerism. Consequently, chiral analysis techniques would not be applicable.

Future Directions and Emerging Research Opportunities

Unexplored Reactivity Patterns of 3,3-Dimethoxycyclobutanecarbonitrile

The reactivity of this compound remains largely uncharted territory, with significant potential for the discovery of novel chemical transformations. The high ring strain of the cyclobutane (B1203170) ring makes it a prime candidate for ring-opening reactions, which could provide access to a variety of linear aliphatic compounds. rsc.org While general methods for cyclobutane ring-opening exist, their application to this specific molecule, particularly the influence of the gem-dimethoxy and nitrile substituents on the regioselectivity of ring cleavage, is yet to be explored.

Furthermore, the C-H bonds on the cyclobutane ring, particularly at the C2 and C4 positions, represent targets for C-H functionalization reactions. acs.orgnih.gov Modern catalytic methods could enable the direct introduction of new functional groups at these positions, bypassing the need for pre-functionalized starting materials and offering a more atom-economical approach to derivatization.

The nitrile group itself is a versatile functional handle that can undergo a wide array of transformations. researchgate.netlibretexts.org While standard conversions to amines, carboxylic acids, and ketones are known, the exploration of less common reactions in the context of this strained ring system could lead to novel molecular architectures. For instance, the participation of the nitrile group in cycloaddition reactions or its use as a directing group for transformations on the cyclobutane ring are areas ripe for investigation.

| Potential Reaction Type | Reagents/Conditions | Potential Product Class |

| Ring-Opening | Transition Metal Catalysts, Lewis Acids | Functionalized Butane (B89635) Derivatives |

| C-H Functionalization | Palladium or Rhodium Catalysts | Substituted Cyclobutane Derivatives |

| Nitrile Hydrolysis | Acid or Base Catalysis | Cyclobutanecarboxylic Acids/Amides |

| Nitrile Reduction | Reducing Agents (e.g., LiAlH4) | Cyclobutane-methanamines |

| Cycloaddition | Dienes, Azides | Heterocyclic-fused Cyclobutanes |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for integration with modern technologies such as flow chemistry and automated synthesis. Flow chemistry, which involves performing reactions in a continuous stream rather than a batch-wise fashion, offers numerous advantages including improved reaction control, enhanced safety, and easier scalability. nih.govvapourtec.comresearchgate.netrsc.orgalmacgroup.com The preparation of cyclobutane derivatives has been successfully demonstrated using flow reactors, particularly for photochemical [2+2] cycloadditions, suggesting that the synthesis of the core cyclobutane structure of this compound could be optimized using this technology. nih.govvapourtec.comresearchgate.net

Catalyst Design for Selective Transformations of this compound

The development of novel catalysts will be crucial for unlocking the full synthetic potential of this compound. A key area of focus will be the design of catalysts for the selective ring-opening of the cyclobutane core. rsc.orgresearchgate.netnih.govrsc.orgacs.org By carefully tuning the catalyst's electronic and steric properties, it may be possible to control which C-C bond in the ring is cleaved, leading to different linear products.

Furthermore, the design of catalysts for the stereocontrolled functionalization of the cyclobutane ring is a significant challenge and opportunity. nih.gov Chiral catalysts could be employed to introduce new substituents in a stereoselective manner, leading to the synthesis of enantioenriched derivatives of this compound. This would be of particular importance for applications in medicinal chemistry, where stereochemistry often plays a critical role in biological activity.

Catalysts for the selective transformation of the nitrile group in the presence of the strained ring are also of interest. For example, developing catalysts that can facilitate the hydration of the nitrile to an amide without promoting ring-opening would be a valuable synthetic tool.

| Catalyst Type | Target Transformation | Desired Outcome |

| Transition Metal (e.g., Pd, Rh, Ni) | Ring-Opening, C-H Functionalization | Regio- and Stereoselective Products |

| Organocatalysts (e.g., Chiral Amines) | Asymmetric Functionalization | Enantioenriched Derivatives |

| Lewis/Brønsted Acids | Selective Nitrile Transformation | Controlled Functional Group Interconversion |

Theoretical Predictions Guiding Experimental Research

Theoretical and computational chemistry can play a vital role in guiding the experimental exploration of this compound's reactivity. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure and predict the reactivity of the molecule. nih.govpitt.eduacs.orglibretexts.orgnih.gov

For instance, computational studies can help to identify the most likely sites for nucleophilic or electrophilic attack, predict the activation barriers for different reaction pathways, and rationalize the observed regio- and stereoselectivities. nih.govpitt.eduacs.org This information can be used to design experiments more efficiently, by focusing on the most promising reaction conditions and avoiding those that are predicted to be unproductive.

The activation strain model is a computational tool that can provide insights into the factors that control the activation barriers of chemical reactions. acs.org By analyzing the strain energy and interaction energy along the reaction coordinate, it is possible to understand how the structure of the reactants and the nature of the catalyst influence the reaction rate. Such studies on this compound could guide the design of more effective catalysts for its transformation.

Potential for Derivatization towards Advanced Organic Materials (focus on synthetic routes, not material properties)

The unique structure of this compound makes it an attractive building block for the synthesis of advanced organic materials. The strained cyclobutane ring can be used as a latent functional group that can be opened under specific conditions to trigger polymerization or other material-forming processes.

One potential synthetic route involves the conversion of the nitrile group into a polymerizable moiety, such as an amine or a carboxylic acid. The resulting monomer could then be subjected to polymerization to yield polymers with cyclobutane rings in the backbone or as pendant groups. Subsequent ring-opening of the cyclobutane units could then be used to cross-link the polymer or to modify its properties. The synthesis of polymers from cyclobutane precursors has been demonstrated, highlighting the feasibility of this approach. nih.govnih.govnih.gov

Another avenue for exploration is the use of this compound as a precursor for the synthesis of liquid crystals or other functional organic molecules. The rigid cyclobutane core could serve as a scaffold for the attachment of mesogenic groups, and the nitrile group could be used to tune the electronic properties of the molecule. The synthesis of such derivatives would likely involve a series of functional group transformations to introduce the desired moieties onto the cyclobutane ring.

| Derivative Type | Synthetic Strategy | Potential Application |

| Cyclobutane-containing Polymers | Nitrile conversion to polymerizable group, followed by polymerization | Advanced Plastics, Resins |

| Cross-linked Materials | Ring-opening polymerization of cyclobutane-containing monomers | Thermosets, Elastomers |

| Liquid Crystals | Attachment of mesogenic groups to the cyclobutane core | Display Technologies |

Q & A

Q. Advanced

- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations.

- Cellular Uptake Studies : Radiolabeled derivatives (³H or ¹⁴C) tracked in cell lines via scintillation counting.

- Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., kinases), validated by X-ray crystallography .

How does steric strain in the cyclobutane ring influence functionalization reactions?

Advanced

The ring’s puckered geometry creates angle strain (~90° bond angles), increasing susceptibility to ring-opening under acidic/basic conditions. For example, nucleophilic attack at the nitrile carbon is hindered, favoring substitution at methoxy groups. Computational models (e.g., MM2 force fields) quantify strain energy (~25 kcal/mol), guiding protective group strategies .

What are the challenges in scaling up this compound synthesis?

Q. Basic

- Heat Management : Exothermic cyclization requires jacketed reactors with precise temperature control (ΔT ±2°C).

- Solvent Recovery : High-boiling solvents (DMF) necessitate thin-film evaporation or nanofiltration.

- Purity Standards : HPLC purity >95% demands iterative crystallization (e.g., ethanol/water mixtures) .

How can X-ray crystallography validate the structure of this compound derivatives?

Advanced

Single-crystal X-ray diffraction confirms bond lengths (C≡N: ~1.16 Å) and dihedral angles between methoxy groups. For example, a derivative with a 3-oxo substituent showed a planar cyclobutane ring (RMSD <0.02 Å), resolving ambiguity in NMR assignments .

What role do methoxy groups play in the stability of this compound?

Basic

Methoxy groups (-OCH₃) act as electron donors, stabilizing the cyclobutane ring via hyperconjugation. However, under acidic conditions, they undergo demethylation to hydroxyl groups, altering reactivity. Stability studies (TGA/DSC) show decomposition onset at ~200°C, with gas evolution (CO, CO₂) detected via FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.